![molecular formula C11H20FNO3 B1532355 Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate CAS No. 1209780-33-5](/img/structure/B1532355.png)
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Overview
Description
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate (TBFHA) is an organic compound with a molecular formula of C11H15FO3. It is a colorless, crystalline solid that is insoluble in water, but soluble in many organic solvents. TBFHA has been studied extensively in the past due to its unique properties and potential applications in the fields of pharmaceuticals, biochemistry, and materials science.
Scientific Research Applications
Biochemical Research
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate: is utilized as a biochemical reagent in life science research. It serves as a biological material or organic compound, aiding in the study of biochemical processes and pathways .
Organic Synthesis
The compound plays a role in organic synthesis, particularly in the synthesis of complex molecules. Its structure allows for the creation of novel organic compounds, which can be foundational in developing new synthetic methodologies .
Medicinal Chemistry
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate: is significant in medicinal chemistry for the design and development of new drugs. Its properties are valuable in the synthesis of molecules with potential therapeutic effects .
Drug Design
This compound is also instrumental in drug design, where it may be used to create analogs and derivatives that can be tested for pharmacological activity. It contributes to the early stages of drug discovery.
Industrial Applications
While not directly used in industrial applications, related compounds and synthesis methods involving Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate are under study for their potential use in the manufacture of pharmaceuticals, such as in the synthesis routes for fentanyl and its analogs .
properties
IUPAC Name |
tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8-9,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZSZZQBLOQTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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